N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
Overview
Description
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and natural products.
Synthetic Routes and Reaction Conditions:
Enamine Synthesis: One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with acetic anhydride in the presence of a base such as triethylamine.
Reduction of Isoquinolines: Another approach is the reduction of isoquinolines to tetrahydroisoquinolines followed by acetylation.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Various nucleophilic substitution reactions can occur at different positions of the tetrahydroisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation products: Oxo derivatives of tetrahydroisoquinoline.
Reduction products: Reduced tetrahydroisoquinolines.
Substitution products: Various substituted tetrahydroisoquinolines.
Scientific Research Applications
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound and its derivatives are studied for their biological activities, including enzyme inhibition and receptor binding.
Medicine: It is used in the development of pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide exerts its effects involves binding to specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate: A closely related compound with similar biological activities.
Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate: Another derivative with potential pharmaceutical applications.
Uniqueness: N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is unique in its ability to undergo diverse chemical reactions and its broad range of applications in scientific research and industry. Its structural complexity and functional versatility make it a valuable compound in various fields.
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-11-4-2-3-9-7-12-6-5-10(9)11/h2-4,12H,5-7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMZGRFWKJDIHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CCNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41629-36-1 | |
Record name | N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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